molecular formula C9H13NO2 B3066971 3,5-Diethoxypyridine CAS No. 98959-85-4

3,5-Diethoxypyridine

Cat. No.: B3066971
CAS No.: 98959-85-4
M. Wt: 167.2 g/mol
InChI Key: KLTYMCNDQCBKKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diethoxypyridine: is an organic compound belonging to the pyridine family It is characterized by the presence of two ethoxy groups attached to the 3rd and 5th positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethoxypyridine typically involves the reaction of pyridine derivatives with ethylating agents. One common method is the ethylation of 3,5-dihydroxypyridine using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diethoxypyridine undergoes various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using reagents like phosphorus tribromide or chloramine-T.

Major Products:

    Oxidation: Formation of 3,5-diformylpyridine or 3,5-dicarboxypyridine.

    Reduction: Formation of 3,5-diethoxypiperidine.

    Substitution: Formation of 3,5-dihalopyridine or 3,5-diaminopyridine.

Scientific Research Applications

3,5-Diethoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-Diethoxypyridine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The ethoxy groups can enhance the lipophilicity of the compound, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

    3,5-Dimethoxypyridine: Similar structure but with methoxy groups instead of ethoxy groups.

    3,5-Dihydroxypyridine: Precursor in the synthesis of 3,5-Diethoxypyridine.

    3,5-Dichloropyridine: Contains chlorine atoms instead of ethoxy groups.

Uniqueness: this compound is unique due to the presence of ethoxy groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

3,5-diethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-11-8-5-9(12-4-2)7-10-6-8/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTYMCNDQCBKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CN=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596053
Record name 3,5-Diethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98959-85-4
Record name 3,5-Diethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Diethoxypyridine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,5-Diethoxypyridine
Reactant of Route 3
Reactant of Route 3
3,5-Diethoxypyridine
Reactant of Route 4
Reactant of Route 4
3,5-Diethoxypyridine
Reactant of Route 5
Reactant of Route 5
3,5-Diethoxypyridine
Reactant of Route 6
Reactant of Route 6
3,5-Diethoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.